![molecular formula C8H11N3O4 B570693 1-(Methyl-d3)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid CAS No. 1175993-00-6](/img/no-structure.png)
1-(Methyl-d3)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid
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Overview
Description
1-(Methyl-d3)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(Methyl-d3)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid is not fully understood. However, it is believed to act as an inhibitor of various enzymes involved in drug metabolism, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
1-(Methyl-d3)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid has various biochemical and physiological effects. It can alter the metabolism of drugs and other xenobiotics in the body, leading to changes in their pharmacokinetics and pharmacodynamics. It can also affect the levels of various metabolites and proteins in biological samples.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(Methyl-d3)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid in lab experiments is its stable isotope-labeled nature, which allows for accurate and precise quantification of metabolites and proteins in biological samples. However, its use is limited by its high cost and the need for specialized equipment and expertise.
Future Directions
There are various future directions for the use of 1-(Methyl-d3)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid in scientific research. These include the development of new drugs and therapies based on its mechanism of action, the exploration of its potential applications in metabolomics and proteomics, and the investigation of its role in drug-drug interactions.
Conclusion
In conclusion, 1-(Methyl-d3)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid is a chemical compound with various scientific research applications. Its stable isotope-labeled nature makes it a valuable tool for the quantification of metabolites and proteins in biological samples. Further research is needed to fully understand its mechanism of action and explore its potential applications in drug discovery, metabolomics, and proteomics.
Synthesis Methods
The synthesis method of 1-(Methyl-d3)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid involves the reaction of 1H-pyrazole-5-carboxylic acid with methyl-d3 iodide, followed by the reaction with 4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole in the presence of a base. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
1-(Methyl-d3)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid has various scientific research applications, including drug discovery, metabolomics, and proteomics. It is used as a stable isotope-labeled internal standard for the quantification of various metabolites and proteins in biological samples. It is also used in drug metabolism studies to determine the pharmacokinetics and pharmacodynamics of drugs.
properties
CAS RN |
1175993-00-6 |
---|---|
Molecular Formula |
C8H11N3O4 |
Molecular Weight |
221.242 |
IUPAC Name |
4-nitro-5-(2,2,3,3,3-pentadeuteriopropyl)-2-(trideuteriomethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13)/i1D3,2D3,3D2 |
InChI Key |
GFORSNBMYCLGIE-AUOAYUKBSA-N |
SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C |
Origin of Product |
United States |
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